molecular formula C11H4ClF6N3OS B1487041 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823183-23-8

2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B1487041
CAS No.: 1823183-23-8
M. Wt: 375.68 g/mol
InChI Key: CAMFZQLERRVICT-UHFFFAOYSA-N
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Description

2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a sophisticated chemical reagent designed for advanced research and development applications. This compound features a hybrid molecular architecture, integrating a chlorinated, trifluoromethyl-substituted pyridine ring with a pyrimidin-4(3H)-one moiety via a thioether linker. The presence of multiple halogen and trifluoromethyl groups is a hallmark of modern agrochemical and pharmaceutical agents, known to enhance biological activity, improve metabolic stability, and optimize lipophilicity . This compound is of significant interest in medicinal and agrochemical research for scaffold-based drug discovery. Its structure is indicative of potential bioactivity, with related pyridine and pyrimidine derivatives demonstrating notable fungicidal and herbicidal properties. Researchers can utilize this chemical as a key intermediate or precursor in synthesizing novel compounds for high-throughput screening and mechanism of action studies. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3OS/c12-5-1-4(10(13,14)15)3-19-8(5)23-9-20-6(11(16,17)18)2-7(22)21-9/h1-3H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFZQLERRVICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NC(=CC(=O)N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, with CAS number 1823183-23-8, is a member of the pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H4ClF6N3OS
  • Molecular Weight : 375.68 g/mol
  • Purity : ≥ 98%

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including those with trifluoromethyl substitutions. Notably, compounds with similar structures have demonstrated significant activity against various bacterial strains:

  • Mechanism of Action : The presence of the pyrimidine moiety is crucial for antimicrobial activity. The thiol group in the compound may enhance interaction with bacterial enzymes or receptors.
  • Case Studies :
    • A study demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .
    • Another investigation highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, showcasing a concentration-dependent bactericidal effect .

Cytotoxicity and Selectivity

While the compound shows promising antimicrobial activity, it is essential to consider its cytotoxic effects on eukaryotic cells:

  • Cytotoxicity Profile : Some derivatives exhibited low selectivity, indicating potential toxicity at therapeutic doses. For instance, one study reported a representative compound from a related series having an IC50 > 100 μM against HepG2 liver cancer cells, suggesting a need for further optimization .
  • Structure-Activity Relationship (SAR) : Substituents at specific positions on the pyrimidine ring influence both antimicrobial efficacy and cytotoxicity. The trifluoromethyl group at position 6 is preferred for maintaining activity while minimizing toxicity .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicity
2-Thiouracil DerivativesstructureActive against E. coli and S. aureusModerate
Pyrido[2,3-d]pyrimidinesstructureEffective against Gram-positive bacteriaHigh
Trifluoromethyl PyrimidinonesstructureActive against M. tuberculosisLow (IC50 > 100 μM)

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .
  • Anticancer Properties : Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The thioether linkage may enhance the selectivity and potency of these compounds against cancerous cells .
  • Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for enzymes such as kinases or proteases, which are crucial in signaling pathways related to cancer and other diseases. This inhibition can disrupt abnormal cellular functions associated with various diseases .

Agricultural Science Applications

  • Pesticide Development : The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of new agrochemicals that are more effective and environmentally friendly .
  • Plant Growth Regulators : Compounds similar to this one have been investigated for their roles in promoting plant growth or enhancing resistance to environmental stressors. Research into its effects on plant physiology could yield valuable insights for agricultural applications .

Material Science Applications

  • Synthesis of Functional Materials : The compound can be utilized in the synthesis of advanced materials, such as polymers or nanocomposites, due to its unique chemical properties. Its incorporation into materials could enhance thermal stability or mechanical strength .
  • Nanotechnology : Research into nanostructured materials often involves compounds like this one, which can serve as precursors for nanoparticles with specific functionalities, including catalytic activity or drug delivery systems .

Antimicrobial Activity Case Study

A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy .

Anticancer Properties Case Study

In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in oncology, particularly for resistant cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related pyrimidinones and pyrimidines below:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications / Notes
Target Compound : 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one C₁₁H₄ClF₆N₃OS 375.68 - Pyrimidinone core with thioether-linked pyridine. Likely explored for medicinal chemistry (e.g., kinase inhibition or antimicrobial activity).
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine C₁₁H₃Cl₂F₆N₃S 394.13 - Pyrimidine (non-ketone) core.
- Additional Cl at position 3.
Higher halogen content may increase reactivity in cross-coupling reactions.
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one C₅H₂ClF₃N₂O 198.53 - Simpler pyrimidinone core.
- Lacks thioether and pyridine moieties.
Intermediate in agrochemical synthesis; synthesized via POCl₃-mediated chlorination .
2-(2-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (31) C₁₁H₇F₃N₂O₂ 268.18 - Hydroxyphenyl substituent at position 2.
- No thioether or pyridine groups.
Demonstrated anti-tuberculosis activity in vitro .
5-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (32) C₆H₅F₃N₂O 178.11 - Methyl group at position 4.
- Minimal substitution.
Used as a scaffold for further functionalization (e.g., chlorination to 5-Cl derivatives) .
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one C₁₆H₁₁ClF₃N₂O₃S 403.78 - Tetrahydropyrimidine ring.
- Thienylcarbonyl and 4-chlorophenyl substituents.
Crystal structure resolved via X-ray; potential CNS activity due to lipophilic groups .

Key Findings :

Structural Variations Impact Bioactivity: The target compound’s thioether-linked pyridine and dual -CF₃ groups distinguish it from simpler pyrimidinones (e.g., compound 32). These features likely enhance binding to hydrophobic enzyme pockets, as seen in anti-TB analogs like compound 31 .

Synthetic Accessibility: Chlorination at position 5 (e.g., compound 32 → 5-chloro derivative) is achievable using POCl₃, a common reagent for introducing halogens into heterocycles .

Physicochemical Properties :

  • The target compound ’s molecular weight (375.68 g/mol) and lipophilic -CF₃ groups suggest moderate-to-high LogP, aligning with trends in CNS-active drugs .
  • Compounds with hydroxyl groups (e.g., 31 ) exhibit improved aqueous solubility but reduced membrane permeability compared to the target compound .

Preparation Methods

Preparation of Key Intermediate: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine

This intermediate is critical as the pyridine moiety in the target compound is substituted at the 3-position with chlorine and the 5-position with trifluoromethyl groups.

  • Method Overview :
    The preparation involves dissolving 3-chloro-2-R-5-trifluoromethylpyridine in a suitable solvent (such as methanol, ethanol, acetone, dichloromethane, or chloroform), adding an activating agent (e.g., triethylamine, 4-dimethylaminopyridine), and heating under reflux for 4–6 hours. After cooling, the reaction mixture is filtered and the filter cake vacuum dried to obtain an organic salt intermediate.
    Subsequently, this organic salt is reacted with cyanide in a biphasic system (organic solvent like dichloromethane and water) at 0–80 °C for 2–3 hours. Acidification with hydrochloric acid and washing steps yield the desired 3-chloro-2-cyano-5-(trifluoromethyl)pyridine with high purity and yield (~85.7%).

  • Key Reaction Parameters :

Step Reagents/Conditions Temperature Time Yield (%)
1 3-chloro-2-R-5-trifluoromethylpyridine + activator (e.g., triethylamine) in methanol Reflux (approx. 65 °C) 4–6 hours Intermediate formed
2 Organic salt + hydrocyanic acid in dichloromethane/water 0–80 °C 2–3 hours ~85.7
  • Solvent and Activator Choices :
    The solvent choice avoids toxic nitrile solvents, favoring low-toxicity solvents like dichloromethane for environmental and cost benefits. Activators are typically nucleophilic tertiary amines or substituted pyridines, such as triethylamine or 4-dimethylaminopyridine (DMAP), which facilitate the reaction.

Synthesis of the Pyrimidin-4(3H)-one Core with Trifluoromethyl Substitution

While direct literature on this exact pyrimidinone derivative is limited, related pyrimidinone syntheses involve:

  • Cyclization reactions using formamidine acetate in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100 °C) to form substituted pyrimidine rings.
  • Chlorination of the carbonyl group using phosphoryl chloride (POCl3) in the presence of bases like DBU at moderate temperatures (~50 °C) to activate the pyrimidinone for nucleophilic substitution.

Formation of the Thioether Linkage via Nucleophilic Aromatic Substitution (SNAr)

The key step to form 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves nucleophilic substitution of a chlorine atom on the pyrimidinone ring by a thiol group on the pyridine derivative.

  • General Procedure :
    The chlorinated pyrimidinone intermediate undergoes nucleophilic aromatic substitution with the thiol-functionalized pyridine derivative in the presence of a base such as DBU or triethylamine. The reaction is typically carried out in ethanol or dichloromethane at 50–80 °C for several hours.

  • Alternative Thiol Introduction :
    Thiol-containing intermediates can be prepared by condensation of thiosemicarbazides with carbon disulfide, followed by reaction with aryl isocyanates to form mercapto-substituted heterocycles, which then participate in nucleophilic substitution.

Optimization and Cross-Coupling Strategies

For further functionalization, Suzuki–Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions on the pyrimidinone or pyridine rings.

  • Catalysts and Conditions :
    Pd-based catalysts such as PdCl2(PPh3)2 or PdCl2(dppf) with bases like sodium carbonate in aqueous-organic solvent mixtures (dioxane/water) at elevated temperatures (~110 °C) are effective. The reaction times range from 12 to 24 hours, yielding functionalized derivatives with high selectivity.

  • Activation of Lactam Function :
    Activation of the lactam C–O bond with reagents like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) facilitates nucleophilic substitution by amines or thiols to generate monosubstituted derivatives, which can then be further modified.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Formation of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 3-chloro-2-R-5-trifluoromethylpyridine Activator (triethylamine), solvent (MeOH), reflux 4–6 h Organic salt intermediate -
2 Cyanation Organic salt intermediate, hydrocyanic acid DCM/water, 0–80 °C, 2–3 h 3-chloro-2-cyano-5-(trifluoromethyl)pyridine ~85.7
3 Pyrimidinone ring formation Precursors (e.g., piperidinone derivatives) Cyclization with formamidine acetate, DMF, 100 °C Substituted pyrimidin-4(3H)-one -
4 Chlorination Pyrimidinone intermediate POCl3, DBU, 50 °C Chlorinated pyrimidinone -
5 Nucleophilic aromatic substitution Chlorinated pyrimidinone, thiol-pyridine Base (DBU or triethylamine), EtOH/DCM, 50–80 °C This compound -
6 Suzuki–Miyaura cross-coupling Brominated intermediates, boronic acids Pd catalyst, base, dioxane/water, 110 °C Functionalized derivatives 74–98

Research Findings and Notes

  • The use of low-toxicity solvents and recyclable solvent systems in the cyanation step reduces environmental impact and production costs.
  • Nucleophilic aromatic substitution on chlorinated pyrimidinones is efficient with tertiary amine bases and can tolerate a variety of nucleophiles including thiols and amines.
  • Cross-coupling reactions provide structural diversity for analog development, important for biological activity optimization.
  • Reaction yields for key steps are generally high (above 70%), indicating robustness of the synthetic routes.
  • Temperature control and choice of activator/base are critical for optimizing reaction efficiency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution between halogenated pyrimidinones and thiol-containing pyridine derivatives. For example, phosphoryl chloride (POCl₃) can activate hydroxyl groups on pyrimidinones for substitution, as demonstrated in the synthesis of 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one under reflux conditions (100°C, 1 hour) . Optimization may include:
  • Varying reaction times (1–6 hours) to balance yield and side reactions.
  • Testing alternative solvents (e.g., dichloromethane vs. acetonitrile) for solubility and reactivity.
  • Monitoring by TLC or HPLC to confirm intermediate formation.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹⁹F NMR to confirm trifluoromethyl groups; ¹H NMR for aromatic proton environments.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally similar tetrahydropyrimidinones (e.g., mean C–C bond precision: 0.006 Å) .
  • HPLC-MS : Detect trace impurities using reverse-phase C18 columns with UV/vis or high-resolution MS detection.

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Screen polar (DMSO, water) and non-polar solvents (dichloromethane) via shake-flask method at 25°C.
  • Stability : Conduct accelerated degradation studies (e.g., pH 1–13, 40–60°C) over 24–72 hours, monitoring by HPLC .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adopt tiered approaches from environmental chemistry frameworks:
  • Phase 1 (Lab) : Measure octanol-water partition coefficients (log P) and hydrolysis rates using OECD guidelines.
  • Phase 2 (Field) : Use split-plot designs (e.g., randomized blocks with subplots for variables like soil type) to model leaching potential .
  • Biotic Impact : Assess microbial degradation via LC-MS/MS metabolite profiling.

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidinone core.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., kinases or enzymes with thiol-binding pockets).
  • MD Simulations : Model solvation dynamics in lipid bilayers to predict membrane permeability.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability.
  • Cross-Validation : Replicate key findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Structural Probes : Compare bioactivity of analogs (e.g., replacing trifluoromethyl with methyl groups) to isolate functional group effects .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute thioether linkages with sulfones or sulfoxides to reduce oxidative metabolism.
  • Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation.
  • Prodrug Strategies : Mask hydroxyl groups with acetyl or phosphate esters for enhanced bioavailability .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-concentration experiments (e.g., Tukey’s HSD for significance).
  • Time-Series Analysis : Use mixed-effects models for longitudinal ecotoxicity data .

Q. How should researchers validate synthetic intermediates to ensure reproducibility?

  • Methodological Answer :
  • In-Process Controls : Monitor reaction progress via inline FTIR or Raman spectroscopy.
  • Crystallization Screening : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to isolate pure intermediates.
  • Batch-to-Batch Comparison : Perform principal component analysis (PCA) on NMR/LC-MS datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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